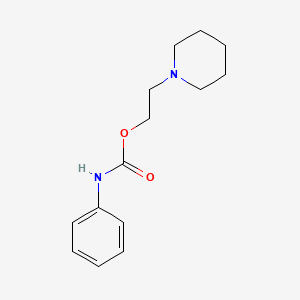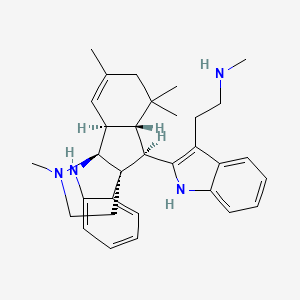
2-piperidin-1-ylethyl N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidin-1-ylethyl N-phenylcarbamate is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.365 g/mol . This compound is known for its unique structure, which includes a phenyl group, a carbamic acid ester, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
The synthesis of 2-piperidin-1-ylethyl N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 2-piperidin-1-yl-ethanol under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. These methods often include additional steps for purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
2-piperidin-1-ylethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include phenyl-carbamic acid derivatives and piperidine ring oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the ester and piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine ring positions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The reaction conditions for these transformations vary depending on the desired product and the specific reagents used .
Wissenschaftliche Forschungsanwendungen
2-piperidin-1-ylethyl N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperidine moiety.
Wirkmechanismus
The mechanism of action of 2-piperidin-1-ylethyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-piperidin-1-ylethyl N-phenylcarbamate can be compared to other similar compounds, such as:
Phenyl-carbamic acid 2-pyrrolidin-1-yl-ethyl ester: This compound has a similar structure but contains a pyrrolidine ring instead of a piperidine ring. It exhibits different chemical reactivity and biological activity.
Phenyl-carbamic acid 2-dimethylamino-1-methyl-ethyl ester:
This compound hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility of the phenyl-carbamic acid ester family.
Eigenschaften
Molekularformel |
C14H20N2O2 |
|---|---|
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-piperidin-1-ylethyl N-phenylcarbamate |
InChI |
InChI=1S/C14H20N2O2/c17-14(15-13-7-3-1-4-8-13)18-12-11-16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17) |
InChI-Schlüssel |
WSYSHLQCHIOWNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOC(=O)NC2=CC=CC=C2 |
Synonyme |
2-piperidinoethyl phenylcarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















